3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Description
Chemical Identity and IUPAC Nomenclature
3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS 382612-23-9) is a structurally complex enaminone derivative characterized by a cyclohexenone core functionalized with dual amino substituents. The IUPAC name reflects its precise substituent arrangement:
- Cyclohexenone backbone : A six-membered carbocyclic ring with a ketone group at position 1 and a double bond between positions 2 and 3.
- Substituents :
- Two methyl groups at position 5 (5,5-dimethyl).
- An amino group at position 3, linked to a 2-amino-4-methylphenyl moiety.
The molecular formula is C₁₅H₂₀N₂O , with a molecular weight of 244.33 g/mol . Its SMILES notation, O=C1C=C(NC2=C(C=CC(=C2)C)N)CC(C)(C)C1 , encodes the connectivity of the cyclohexenone core, methyl groups, and aromatic amine substituents.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₀N₂O | |
| Molecular Weight | 244.33 g/mol | |
| IUPAC Name | This compound | |
| CAS Registry Number | 382612-23-9 |
The compound’s structural rigidity arises from intramolecular hydrogen bonding between the enaminone’s NH group and the carbonyl oxygen, stabilizing a pseudo-six-membered ring conformation.
Historical Development in Enaminone Chemistry
Enaminones—compounds featuring an amine group conjugated to a carbonyl via a C=C bond—have been pivotal in synthetic organic chemistry since the mid-20th century. Their utility stems from dual reactivity: the enamine moiety participates in nucleophilic additions, while the carbonyl enables electrophilic attacks.
Key Milestones:
- Early Syntheses : Classic methods involved condensation of β-diketones with amines, as demonstrated in the synthesis of pyrrolizidine alkaloid precursors.
- Mechanistic Insights : Studies in the 2000s revealed that primary arylamines could form enaminones under oxidative conditions, expanding their synthetic accessibility.
- Modern Applications : Enaminones now serve as precursors for heterocycles (e.g., pyrroles, thiazoles) via transition metal-free annulation or radical-mediated pathways.
The target compound exemplifies advancements in regioselective functionalization. Its synthesis likely employs a Michael addition or condensation between 2-amino-4-methylaniline and a pre-functionalized cyclohexenone derivative, leveraging the amine’s nucleophilicity and the ketone’s electrophilicity.
Structural Relationship to Bioactive Cyclohexenone Derivatives
Cyclohexenones are privileged scaffolds in medicinal chemistry due to their conformational flexibility and ability to mimic natural product motifs. The target compound shares structural homology with bioactive analogs:
Notable Examples:
- Carvotacetones : Natural cyclohexenones with antimalarial activity, featuring methyl and acyloxy substituents.
- Phorbasins : Marine-derived cyclohexenones exhibiting cytotoxic properties against cancer cell lines.
- Carbonic Anhydrase Inhibitors : Synthetic enaminone-carboxylic acids (e.g., 5q in ) with sub-micromolar inhibition of hCA IX/XII isoforms.
Structural Comparison:
The target compound’s 2-amino-4-methylphenyl group may enhance binding to biological targets through π-π stacking or hydrogen bonding, as seen in optimized carbonic anhydrase inhibitors. Its cyclohexenone core could also enable redox-mediated interactions, akin to gabosine-derived antivirals.
Properties
IUPAC Name |
3-(2-amino-4-methylanilino)-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-10-4-5-14(13(16)6-10)17-11-7-12(18)9-15(2,3)8-11/h4-7,17H,8-9,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPUKHFQXSMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=O)CC(C2)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 2-amino-4-methylphenol with a suitable cyclohexenone derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of this compound may possess anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The amino group and the cyclohexene moiety are thought to play crucial roles in these interactions.
Antimicrobial Properties
Preliminary investigations into the antimicrobial efficacy of this compound suggest potential applications in developing new antibiotics. The presence of the amino group may enhance its ability to penetrate bacterial cell walls, thereby increasing its effectiveness against resistant strains.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of compounds with similar structures, indicating that they may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry investigated a series of compounds related to 3-[(2-amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one. The results indicated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development (Reference: Journal of Medicinal Chemistry, 2023).
-
Antimicrobial Research :
- A research article focused on the synthesis and evaluation of antimicrobial activity revealed that derivatives of this compound exhibited notable inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development (Reference: Antibiotics, 2024).
-
Neuroprotective Study :
- In a recent study published in Neuroscience Letters, researchers demonstrated that compounds similar to this compound could reduce neuronal apoptosis in models of oxidative stress, indicating their potential for treating neurodegenerative disorders (Reference: Neuroscience Letters, 2024).
Mechanism of Action
The mechanism of action of 3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their substituent effects:
Physicochemical Properties
- Solubility: Hydroxyl-containing derivatives (e.g., 3-[(3-hydroxycyclohexyl)amino]-...) exhibit higher aqueous solubility than halogenated or methylated analogs .
- Crystal Packing: Bromo and hydroxyl groups promote intermolecular interactions (e.g., halogen bonds, H-bonds), as seen in Hirshfeld surface analyses . The target compound’s amino group likely facilitates NH···O hydrogen bonding.
Biological Activity
3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, with a molecular formula of C15H20N2O and a molecular weight of 244.33 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a cyclohexenone core structure, which is known for its reactivity and interaction with biological targets.
The compound has several notable physical properties:
- Density : 1.1±0.1 g/cm³
- Boiling Point : Approximately 387.9 °C
- LogP : 2.09, indicating moderate lipophilicity which may influence its bioavailability .
Currently, there is no documented information on the specific mechanism of action for this compound. However, compounds with similar structures often exhibit various pharmacological effects, including:
- Antitumor activity
- Anti-inflammatory properties
- Antioxidant effects
These activities are typically attributed to the presence of amino and carbonyl functionalities that facilitate interactions with biological macromolecules.
Biological Activity Studies
Research into the biological activity of this compound is still emerging. Some relevant findings include:
Antitumor Activity
Compounds structurally related to this compound have been investigated for their potential in treating cancers such as leukemia and solid tumors. For instance, structural analogs have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Study on Antitumor Effects : A study indicated that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology.
- Inflammatory Response Modulation : Another research effort highlighted the anti-inflammatory properties of related compounds, which may be beneficial in conditions characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 3-(4-Methoxyphenyl)amino-5,5-dimethylcyclohex-2-en-1-one | C15H19NO | Methoxy group instead of amino | Different electronic properties due to methoxy substitution |
| 3-(2-Aminophenyl)amino-5,5-dimethylcyclohex-2-enone | C14H18N2O | Lacks methyl substitution on phenyl | Less steric hindrance compared to the target compound |
| 3-(4-Methylphenyl)amino-cyclohexenone | C15H19NO | Methyl substitution on para position | Variation in biological activity due to position of substituents |
The unique combination of functionalities in this compound suggests distinct reactivity patterns and biological activities compared to these similar compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing 3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, and how do reaction parameters influence yield?
- Methodology : Synthesis typically involves Mannich-type reactions or palladium-catalyzed couplings (e.g., Sonogashira reactions for analogous compounds) . Key steps include:
- Refluxing in DMF with nucleophilic amines (e.g., 3-(N,N-dimethylamino)-5,5-dimethylcyclohex-2-en-1-one) .
- Monitoring via TLC and purification via recrystallization (DMF/methanol) to isolate the enone core .
- Critical Parameters : Temperature (reflux vs. ambient), solvent polarity, and stoichiometric ratios of intermediates (e.g., 1.25 eq. of enone precursor) .
Q. How is the molecular structure of this compound characterized experimentally?
- Techniques :
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths, angles, and hydrogen-bonding networks .
- Spectroscopy : and NMR identify substituent environments (e.g., cyclohexenone protons at δ 5.5–6.5 ppm) .
Advanced Research Questions
Q. What computational approaches model the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methods :
- Docking studies : Use software like AutoDock Vina to predict binding affinities to active sites (e.g., SIRT1 in metabolic pathways) .
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to explain reactivity trends, such as halogen bonding in brominated analogs .
Q. How do structural modifications (e.g., halogen substitution) alter pharmacological activity?
- Comparative Analysis :
- Mechanistic Insight : Bromine enhances target binding via van der Waals interactions, while chlorine increases electrophilic reactivity .
Q. What challenges arise in resolving crystallographic data for this compound, and how are they mitigated?
- Challenges :
- Disorder in cocrystals : Observed in stoichiometric cocrystals with reactants (e.g., trapped acrylonitrile molecules) .
- Twinned data : Use SHELXPRO for twin-law refinement or high-resolution synchrotron data .
Methodological Considerations
- Contradictions in Data : Divergent biological activities in analogs (e.g., bromo vs. chloro derivatives) may stem from assay conditions (e.g., cell line specificity) or crystallographic disorder . Always validate via orthogonal techniques (e.g., SPR for binding kinetics).
- Best Practices : For synthesis, optimize solvent purity (DMF dryness) to prevent side reactions. For crystallography, use low-temperature data collection to reduce thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
